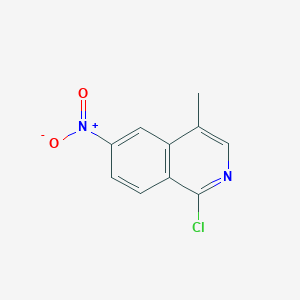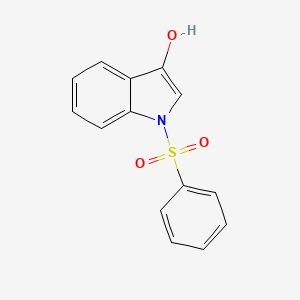
3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C6H10F3N . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride” consists of a piperidine ring with a trifluoromethyl group attached to it . The presence of the trifluoromethyl group is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-3-(trifluoromethyl)piperidine;hydrochloride” include a refractive index of n20/D 1.393, a boiling point of 74-75 °C/33 mmHg, and a density of 1.154 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology of Piperidine Derivatives
Piperidine derivatives, including 3-Methyl-3-(trifluoromethyl)piperidine, have been explored extensively in the context of chemistry and pharmacology. These compounds are integral to the development of various pharmaceuticals due to their structural versatility and biological activity. Studies on piperidine derivatives have led to advancements in understanding receptor-ligand interactions, with particular emphasis on opioid receptors and dopamine receptors. This research has implications for developing medications targeting pain, addiction, and other central nervous system disorders. The chemistry and pharmacology of these derivatives are crucial for designing drugs with improved efficacy and reduced side effects (G. Brine et al., 1997; D. Sikazwe et al., 2009).
Piperidine Alkaloids in Pinus and Related Genera
Research into piperidine alkaloids from Pinus and related genera has revealed their medicinal importance, with various parts of these plants serving as sources for these compounds. Piperidine alkaloids exhibit a range of therapeutic applications, underscoring the potential of natural products in drug discovery. The structural diversity of these alkaloids contributes to their broad pharmacological profiles, offering insights into developing new therapeutic agents (L. Singh et al., 2021).
Synthetic and Pharmaceutical Applications
The synthetic versatility of piperidine rings has been leveraged in the development of numerous pharmaceutical agents. These compounds serve as critical scaffolds for creating drugs with antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. The ability to modify the piperidine nucleus allows for the fine-tuning of drug properties, such as potency, selectivity, and pharmacokinetic profiles. This adaptability underscores the significance of piperidine derivatives in medicinal chemistry and drug design (A. Rathi et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, with the target organ being the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Methyl-3-(trifluoromethyl)piperidine hydrochloride, also known as EN300-6740244, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to play a significant role in drug design and have various modes of action depending on their specific chemical structure .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific chemical structure and the biochemical pathways they affect .
Eigenschaften
IUPAC Name |
3-methyl-3-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c1-6(7(8,9)10)3-2-4-11-5-6;/h11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWJTIPPSLJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole](/img/structure/B2798712.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2798717.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5-chlorothiophen-2-yl)sulfonyl]acetamide](/img/structure/B2798718.png)


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![2-Methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2798729.png)

![5-((3,4-Dimethoxyphenyl)(2,6-dimethylmorpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798733.png)